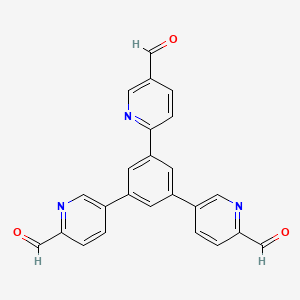
1,3,5,7-Tetrakis(4-bromophenyl)adamantane
描述
1,3,5,7-Tetrakis(4-bromophenyl)adamantane is a chemical compound characterized by its adamantane core substituted with four bromophenyl groups. This compound is known for its unique structural properties, making it a subject of interest in various scientific fields, including materials science and organic chemistry .
作用机制
Target of Action
It’s known that the compound is used in the synthesis of microporous organic polymers , suggesting that its targets could be related to polymer structures.
Mode of Action
The compound interacts with its targets through a process known as Suzuki coupling polymerization . This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide catalyzed by a palladium(0) complex .
Biochemical Pathways
The compound’s role in the synthesis of microporous organic polymers suggests it may influence pathways related to polymer synthesis and structure .
Pharmacokinetics
Given its use in polymer synthesis, it’s likely that its bioavailability and pharmacokinetics would depend on the specific context and conditions of its use .
Result of Action
Its role in the synthesis of microporous organic polymers suggests it contributes to the formation of these structures, which have applications in gas storage .
Action Environment
The action, efficacy, and stability of 1,3,5,7-Tetrakis(4-bromophenyl)adamantane can be influenced by environmental factors. For instance, the compound has been noted for its high thermal stability, up to 520°C . Additionally, it’s recommended to be stored in a dark place, sealed in dry, room temperature conditions .
准备方法
Synthetic Routes and Reaction Conditions: 1,3,5,7-Tetrakis(4-bromophenyl)adamantane is typically synthesized through Suzuki coupling polymerization. This method involves the reaction of this compound “knots” with phenylboronic acid-type “rods” under specific conditions . The reaction is carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base like potassium carbonate in a solvent such as toluene .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency .
化学反应分析
Types of Reactions: 1,3,5,7-Tetrakis(4-bromophenyl)adamantane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It participates in coupling reactions, such as Suzuki coupling, to form larger, more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents under mild conditions.
Coupling Reactions: Reagents include boronic acids or esters, with palladium catalysts and bases like potassium carbonate in solvents such as toluene.
Major Products:
Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atoms.
Coupling Reactions: Products are larger molecules with extended conjugation or complex architectures.
科学研究应用
1,3,5,7-Tetrakis(4-bromophenyl)adamantane has several applications in scientific research:
Materials Science: It is used in the synthesis of microporous organic polymers for gas storage and separation.
Organic Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Pharmaceuticals: Its derivatives are explored for potential therapeutic applications.
Nanotechnology: It is used in the construction of nanostructures and supramolecular frameworks.
相似化合物的比较
- 1,3,5,7-Tetrakis(2,4-dimethoxyphenyl)adamantane
- 1,3,5,7-Tetrakis(2,4-diethoxyphenyl)adamantane
- 1,3,5,7-Tetrakis(2-bromo-4-methoxyphenyl)adamantane
Uniqueness: 1,3,5,7-Tetrakis(4-bromophenyl)adamantane is unique due to its high thermal stability and chemical resistance, making it suitable for use in harsh chemical environments . Its ability to form stable frameworks and its versatility in undergoing various chemical reactions further distinguish it from similar compounds .
属性
IUPAC Name |
1,3,5,7-tetrakis(4-bromophenyl)adamantane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H28Br4/c35-27-9-1-23(2-10-27)31-17-32(24-3-11-28(36)12-4-24)20-33(18-31,25-5-13-29(37)14-6-25)22-34(19-31,21-32)26-7-15-30(38)16-8-26/h1-16H,17-22H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBWXPELEFUNJFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC3(CC1(CC(C2)(C3)C4=CC=C(C=C4)Br)C5=CC=C(C=C5)Br)C6=CC=C(C=C6)Br)C7=CC=C(C=C7)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H28Br4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
756.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![4'-(pyridin-4-yl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B3069125.png)





